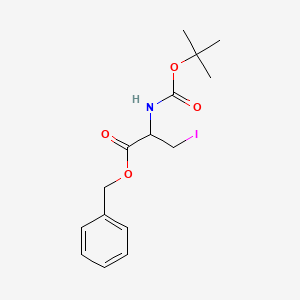

N-Boc-3-iodo-DL-alanine benzyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Boc-3-iodo-DL-alanine benzyl ester is a synthetic organic compound with the molecular formula C15H20INO4. It is commonly used in organic synthesis, particularly in the field of peptide chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group, an iodine atom, and a benzyl ester group, making it a versatile intermediate in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis of N-Boc-3-iodo-DL-alanine benzyl ester typically begins with DL-alanine.

Protection of Amino Group: The amino group of DL-alanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Iodination: The protected alanine is then subjected to iodination using iodine and a suitable oxidizing agent like sodium iodide in an organic solvent such as dichloromethane.

Esterification: The carboxyl group is esterified with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.

Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure product purity and consistency.

Analyse Des Réactions Chimiques

Types of Reactions

Substitution Reactions: The iodine atom in N-Boc-3-iodo-DL-alanine benzyl ester can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Deprotection Reactions: The Boc protecting group can be removed using acids like trifluoroacetic acid (TFA), and the benzyl ester can be cleaved using hydrogenation or catalytic transfer hydrogenation.

Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or amines in polar aprotic solvents like dimethylformamide (DMF).

Deprotection: Trifluoroacetic acid (TFA) for Boc removal; palladium on carbon (Pd/C) with hydrogen for benzyl ester cleavage.

Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).

Major Products Formed

Substitution Products: Depending on the nucleophile used, products like azido, thiocyanato, or amino derivatives.

Deprotected Amino Acids: Free amino acids or peptides after removal of protecting groups.

Peptide Chains: Longer peptide sequences when used in peptide synthesis.

Applications De Recherche Scientifique

Chemistry

Peptide Synthesis: N-Boc-3-iodo-DL-alanine benzyl ester is widely used as a building block in the synthesis of peptides and peptidomimetics.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biology

Protein Engineering: Used in the synthesis of modified peptides and proteins for studying structure-function relationships.

Enzyme Inhibition Studies: Helps in the design of enzyme inhibitors by incorporating into peptide sequences.

Medicine

Drug Development: Utilized in the synthesis of peptide-based drugs and prodrugs.

Diagnostic Agents: Incorporated into peptides used in diagnostic imaging and assays.

Industry

Pharmaceutical Manufacturing: Employed in the large-scale synthesis of peptide drugs.

Biotechnology: Used in the production of synthetic peptides for research and therapeutic purposes.

Mécanisme D'action

The mechanism of action of N-Boc-3-iodo-DL-alanine benzyl ester primarily involves its role as a synthetic intermediate. It participates in various chemical reactions due to the presence of reactive functional groups:

Iodine Atom: Acts as a leaving group in substitution reactions.

Boc Group: Provides protection to the amino group during synthesis, preventing unwanted side reactions.

Benzyl Ester: Protects the carboxyl group and can be selectively removed under mild conditions.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Boc-3-chloro-DL-alanine benzyl ester: Similar structure but with a chlorine atom instead of iodine.

N-Boc-3-bromo-DL-alanine benzyl ester: Contains a bromine atom instead of iodine.

N-Boc-3-fluoro-DL-alanine benzyl ester: Features a fluorine atom in place of iodine.

Uniqueness

Reactivity: The iodine atom in N-Boc-3-iodo-DL-alanine benzyl ester is more reactive in substitution reactions compared to chlorine, bromine, or fluorine, making it a valuable intermediate in organic synthesis.

Versatility: The combination of Boc and benzyl ester protecting groups provides flexibility in multi-step synthetic routes, allowing for selective deprotection and functionalization.

This compound is a crucial compound in the field of organic and peptide chemistry, offering unique reactivity and versatility for various scientific and industrial applications.

Activité Biologique

N-Boc-3-iodo-DL-alanine benzyl ester is a synthetic amino acid derivative that has garnered attention for its potential applications in medicinal chemistry and peptide synthesis. This compound, characterized by its tert-butoxycarbonyl (Boc) protecting group and iodine substitution at the 3-position, presents unique biological properties that merit exploration.

Chemical Structure and Properties

- Molecular Formula : C15H20INO4

- Molecular Weight : Approximately 405.23 g/mol

- IUPAC Name : Benzyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

The presence of the iodine atom enhances the compound's reactivity, making it a valuable intermediate in various synthetic pathways. The Boc group serves to protect the amino functionality during peptide synthesis, facilitating the formation of more complex structures without premature reactions.

Comparative Analysis with Related Compounds

The following table compares this compound with similar compounds to highlight its unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Boc-3-bromo-DL-alanine benzyl ester | Amino acid derivative | Bromine instead of iodine; less reactive |

| N-Boc-L-alanine benzyl ester | Amino acid derivative | No halogen substitution; simpler structure |

| N-Boc-2-iodo-DL-alanine benzyl ester | Amino acid derivative | Iodine at the 2-position; different reactivity profile |

| Benzyl N-(tert-butoxycarbonyl)-3-iodo-L-alaninate | Similar structure | Same core structure but without esterification |

The unique iodine substitution at the 3-position significantly enhances the reactivity of this compound compared to its analogs, making it particularly valuable in synthetic organic chemistry and pharmaceutical applications.

Case Studies and Research Findings

Although specific case studies focusing solely on this compound are not extensively documented, related research provides insights into its potential applications:

- Synthetic Applications : Research indicates that iodinated amino acids can be utilized in synthesizing more complex biomolecules. For instance, studies have shown that such compounds can be employed as intermediates in the synthesis of peptide analogs that exhibit enhanced biological activities .

- Peptide Mimicry : The structural characteristics of similar compounds suggest potential for peptide mimicry, which could lead to the development of novel therapeutics targeting specific biological pathways .

Propriétés

IUPAC Name |

benzyl 3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20INO4/c1-15(2,3)21-14(19)17-12(9-16)13(18)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXFSYLOWHQCEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CI)C(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20INO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.